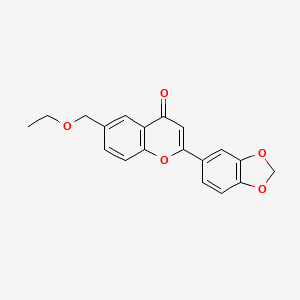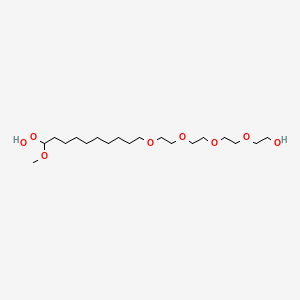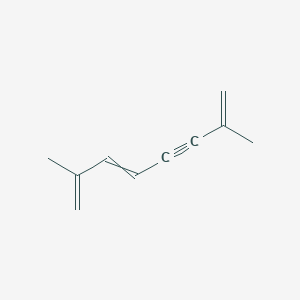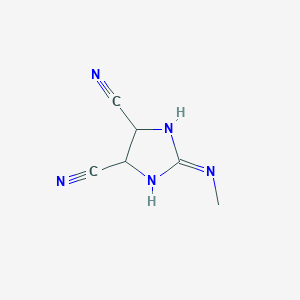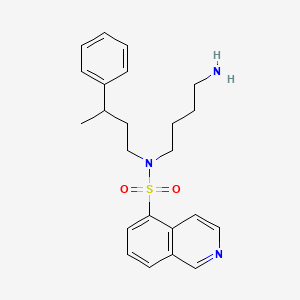
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a pyrimidine ring fused with an indene moiety, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione typically involves the condensation of 2,3-dihydro-1H-inden-1-amine with a pyrimidine derivative under controlled conditions. Common methods include:
Grinding and Stirring: This method involves the physical mixing of reactants followed by stirring at room temperature or slightly elevated temperatures.
Ultrasound Irradiation: This technique uses ultrasonic waves to enhance the reaction rate and yield, making it a more efficient method compared to traditional stirring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indene moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidines: These compounds have a similar pyrimidine ring structure and are known for their wide range of applications in medicinal chemistry.
Uniqueness
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione is unique due to its specific combination of the indene and pyrimidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Propriétés
Numéro CAS |
876408-66-1 |
|---|---|
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-11(15-13(18)16-12)14-10-6-5-8-3-1-2-4-9(8)10/h1-4,7,10H,5-6H2,(H3,14,15,16,17,18) |
Clé InChI |
PFXNYYYODWNGEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C1NC3=CC(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)-](/img/structure/B15167509.png)
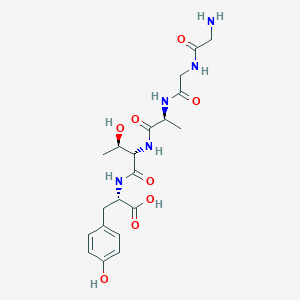
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B15167515.png)
![N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine](/img/structure/B15167545.png)

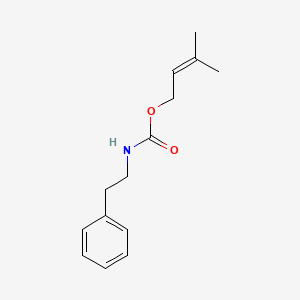
![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
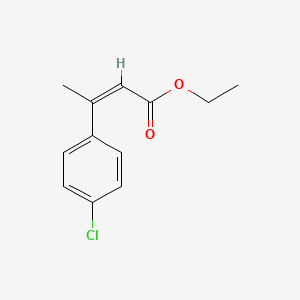
![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)
